molecular formula C16H18N4O3S B14895064 4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B14895064
M. Wt: 346.4 g/mol
InChI Key: UVPAZYFTNVNEBF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt cellular pathways and lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine include other pyrazolo[1,5-a][1,3,5]triazine derivatives, such as:

  • 4-(Benzyloxy)-8-methyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine
  • 4-(Benzyloxy)-8-ethyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine
  • 4-(Benzyloxy)-8-propyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-methylsulfonyl-4-phenylmethoxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C16H18N4O3S/c1-11(2)13-9-17-20-14(13)18-15(24(3,21)22)19-16(20)23-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3

InChI Key

UVPAZYFTNVNEBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)OCC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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